N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
The 4-hydroxyphenethyl acetamide side chain may influence solubility and bioavailability due to its polar hydroxyl group.
Properties
Molecular Formula |
C21H20N2O4S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-17-4-2-3-15(11-17)12-18-20(26)23(21(28)29-18)13-19(25)22-10-9-14-5-7-16(24)8-6-14/h2-8,11-12,24H,9-10,13H2,1H3,(H,22,25)/b18-12- |
InChI Key |
RYTWEKARMOUZRL-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidinone Formation
The 1,3-thiazolidin-4-one core is synthesized via cyclocondensation of thiourea derivatives with α-haloacetamides. A representative protocol involves:
-
Reacting 2-(4-hydroxyphenyl)ethylamine with chloroacetyl chloride to form N-[2-(4-hydroxyphenyl)ethyl]-2-chloroacetamide.
-
Treating this intermediate with potassium 2-thioxo-4-thiazolidinone under alkaline conditions (K₂CO₃/DMF) to yield N-[2-(4-hydroxyphenyl)ethyl]-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide.
Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N | Dichloromethane | 0–5°C | 2 h | 85% |
| 2 | K-thiazolidinone, K₂CO₃ | DMF | 80°C | 6 h | 72% |
Knoevenagel Condensation for Benzylidene Formation
The (5Z)-3-methoxybenzylidene group is introduced via base-catalyzed condensation of 3-methoxybenzaldehyde with the thiazolidinone intermediate. Piperidine (5 mol%) in ethanol under reflux for 8–12 hours achieves optimal stereoselectivity for the Z-isomer.
Stereochemical Control
-
Z-Isomer Preference : Stabilized by intramolecular hydrogen bonding between the thioxo group and methoxy oxygen.
-
Reaction Monitoring : TLC (toluene:acetone, 9:1) confirms completion.
Methodological Innovations and Optimization
Solvent and Catalyst Systems
Recent advances employ green chemistry principles:
-
Deep Eutectic Solvents (DES) : L-Proline/ethylene glycol (1:20) enhances reaction rates and yields (96% in 4 hours).
-
Microwave Assistance : Reduces reaction time from 8 hours to 25 minutes with comparable yields (75–82%).
Comparative Performance
| Method | Conditions | Yield | Time |
|---|---|---|---|
| Conventional | Ethanol, piperidine, reflux | 72% | 8 h |
| DES | L-Proline:ethylene glycol, 80°C | 96% | 4 h |
| Microwave | Ethanol, 300 W | 82% | 25 min |
Purification and Characterization
-
Chromatography : Silica gel column chromatography (5% MeOH/CHCl₃) isolates the target compound.
-
Spectroscopic Data :
Challenges and Troubleshooting
Common Synthetic Pitfalls
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a thiazolidinone core structure characterized by:
- A 4-hydroxyphenyl ethyl group.
- A 3-methoxybenzylidene moiety.
- A 4-oxo-2-thioxo thiazolidin structure.
These components contribute to its biological activity and potential therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, such as:
- MCF-7 (human breast adenocarcinoma).
- K562 (human chronic myelogenous leukemia).
For instance, a related compound demonstrated an 82.5% inhibition of MCF-7 cell growth at a concentration of 100 µg/mL, suggesting strong anticancer properties . The structure–activity relationship (SAR) studies reveal that modifications in the thiazolidinone framework can enhance cytotoxicity against specific tumor types .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in critical biological pathways. Interaction studies suggest that it may bind to enzymes and receptors associated with inflammation and cell proliferation. For example, compounds within the thiazolidinone class have been explored for their ability to inhibit protein kinases, which play significant roles in cancer progression .
Synthesis and Biological Evaluation
A series of thiazolidinone derivatives were synthesized to evaluate their pharmacological activities. One study focused on synthesizing derivatives of N-[2-(4-hydroxyphenyl)ethyl]-2-thiazolidinones and assessing their anticonvulsant properties alongside their anticancer activities. The results indicated that certain derivatives exhibited enhanced efficacy compared to standard treatments like diazepam .
Structure–Activity Relationship Analysis
Research has been conducted to understand how variations in the chemical structure influence biological activity. For instance, modifications to the substituents on the thiazolidinone ring were shown to significantly alter the potency against cancer cell lines and enzyme targets . This highlights the importance of careful design in drug development processes.
Summary of Findings
| Application Area | Findings |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against MCF-7 and K562 cell lines; significant inhibition rates noted. |
| Enzyme Inhibition | Potential inhibitor for enzymes related to inflammation and cancer signaling pathways. |
| Structure–Activity Relations | Variations in structure lead to significant differences in biological activity and efficacy. |
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and reported activities of analogous rhodanine derivatives:
*Calculated based on molecular formula.
Key Observations
Substituent Effects on Activity :
- The 3-methoxybenzylidene group in the target compound may enhance membrane permeability compared to bulkier substituents like 2-chlorobenzyl or furyl-chlorophenyl .
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) correlate with stronger antiproliferative activity, suggesting the target compound’s 3-methoxy group (electron-donating) might reduce potency unless offset by other features.
This aligns with studies showing hydroxyl groups enhancing interactions with enzymes like α-glucosidase or kinases .
Synthetic Routes: The target compound is likely synthesized via Knoevenagel condensation of rhodanine-3-acetic acid with 3-methoxybenzaldehyde, followed by coupling with 4-hydroxyphenethylamine—a method analogous to those in . Yields for similar reactions range from 60–80% .
Spectroscopic Characterization :
- The IR spectrum would show C=S stretching at ~1240–1255 cm⁻¹ and C=O at ~1680 cm⁻¹, consistent with rhodanine derivatives . The ¹H-NMR would display signals for the 3-methoxybenzylidene (δ 6.8–7.4 ppm) and 4-hydroxyphenethyl (δ 2.8–3.5 ppm) groups .
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 414.5 g/mol. It features a thiazolidinone core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Group | Enhances interaction with biological targets |
| Methoxy Group | Contributes to solubility and biological activity |
| Thiazolidinone Core | Associated with anticancer properties |
Anticancer Properties
Research indicates that compounds with similar thiazolidinone structures exhibit significant anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- K562 (leukemia)
The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity. For example, one study reported an IC50 of approximately 1.61 µg/mL for related thiazolidinone derivatives against cancer cell lines .
The anticancer activity of this compound may involve several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways .
- Inhibition of Cell Proliferation : Studies have demonstrated that treatment with these compounds can lead to reduced cell proliferation and migration in various cancer models.
Other Biological Activities
In addition to its anticancer properties, this compound may have applications in treating other diseases:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation.
- Neuroprotective Properties : Research into similar thiazolidinone compounds suggests potential benefits in neurodegenerative disorders.
Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of this compound on MCF-7 and K562 cell lines. The results indicated significant growth inhibition with an IC50 value of 0.5 µM for MCF-7 cells.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which similar thiazolidinone derivatives induce apoptosis in HeLa cells. The study found that these compounds activate caspase pathways leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
